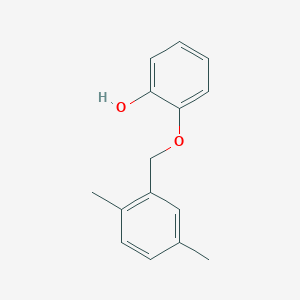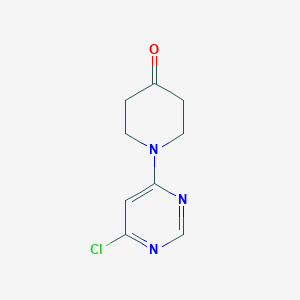
Ethyl2-bromo-5-ethylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl2-bromo-5-ethylthiophene-3-carboxylate is a thiophene derivative Thiophene is a five-membered aromatic ring containing one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-bromo-5-ethylthiophene-3-carboxylate typically involves the bromination of 5-ethyl-thiophene-3-carboxylic acid ethyl ester. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination reactions can enhance efficiency and safety, particularly when handling hazardous reagents like bromine.
化学反应分析
Types of Reactions
Ethyl2-bromo-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Major Products Formed
Substitution Reactions: Products include 2-substituted thiophene derivatives.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include the corresponding alcohols and reduced thiophene derivatives.
科学研究应用
Ethyl2-bromo-5-ethylthiophene-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of Ethyl2-bromo-5-ethylthiophene-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and ester group can participate in various interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 5-Bromo-2-thiophenecarboxylic acid methyl ester
- 2-Bromo-3,3-difluoroallyl benzyl sulfide
- 5-Bromoindole-2-carboxylic acid ethyl ester
Uniqueness
Ethyl2-bromo-5-ethylthiophene-3-carboxylate is unique due to the presence of both a bromine atom and an ethyl group on the thiophene ring. This combination can influence its reactivity and properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .
属性
分子式 |
C9H11BrO2S |
|---|---|
分子量 |
263.15 g/mol |
IUPAC 名称 |
ethyl 2-bromo-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C9H11BrO2S/c1-3-6-5-7(8(10)13-6)9(11)12-4-2/h5H,3-4H2,1-2H3 |
InChI 键 |
KBMPNRNRPHZFCW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(S1)Br)C(=O)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
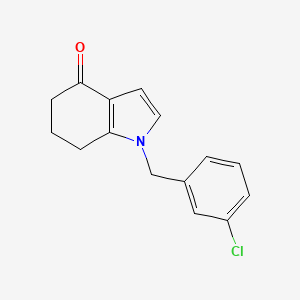
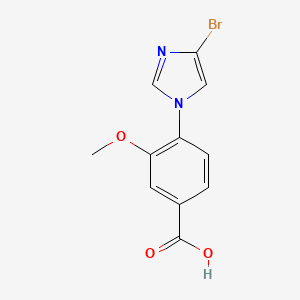
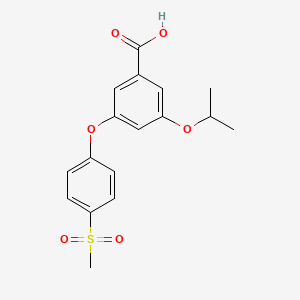
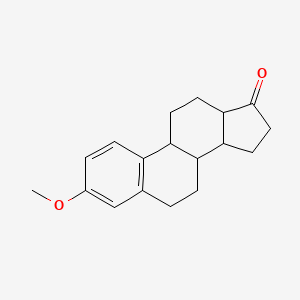
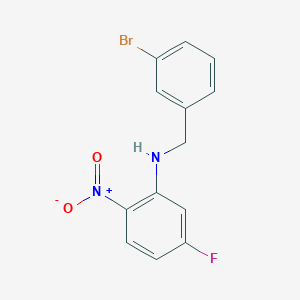
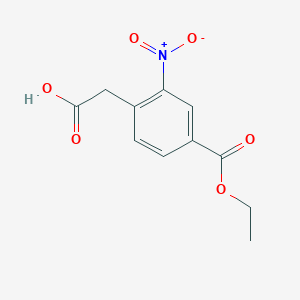
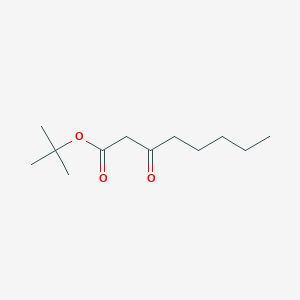
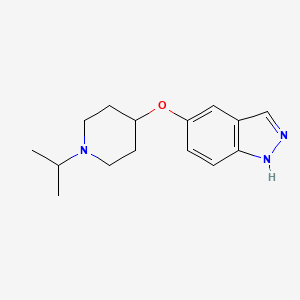
![methyl 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B8446898.png)
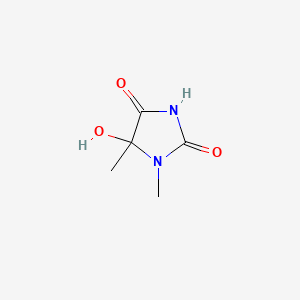
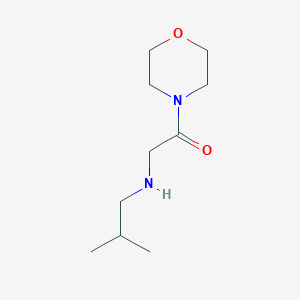
![5-(4-Dimethylamino-piperidin-1-yl)-imidazo[4,5-b]pyridine-3-carboxylic acid tert-butyl ester](/img/structure/B8446917.png)
